molecular formula C6H12ClF2N B6282224 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride CAS No. 2305252-84-8

2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride

Cat. No. B6282224
CAS RN: 2305252-84-8
M. Wt: 171.6
InChI Key:
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Description

2,2-Difluoro-N-methylcyclopentan-1-amine hydrochloride (DFMCPH) is an organic compound with a molecular formula of C5H10F2NClH. It is a white crystalline solid with a melting point of approximately 170°C. DFMCPH is a versatile compound that has been used in a variety of applications, including synthesis, research, and laboratory experiments. It is also used in the production of pharmaceuticals and other chemicals.

Mechanism of Action

2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride has been shown to act as a proton donor, which means that it can donate a proton to an acceptor molecule. This proton donation can result in the formation of a new bond between the two molecules, which can then be used to form a variety of compounds. Additionally, 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride has been shown to act as a catalyst for certain reactions, which can speed up the reaction rate and increase the yield of the desired product.
Biochemical and Physiological Effects
2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to act as a proton donor, which can affect the rate and yield of certain reactions. It has also been shown to have an effect on the activity of certain enzymes, which can affect the metabolism of certain compounds. Additionally, 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride has been shown to have an effect on the activity of certain hormones, which can affect the physiological processes in the body.

Advantages and Limitations for Lab Experiments

2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride is its low cost and availability. It is also a highly versatile compound, which can be used in a variety of different reactions. Additionally, 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride is relatively easy to handle and store.
However, there are also some limitations when using 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride in laboratory experiments. It is a relatively reactive compound and can react with other compounds in the environment, which can lead to contamination. Additionally, it is a volatile compound and can easily evaporate, which can lead to losses. Furthermore, 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride is a relatively unstable compound and can decompose over time, which can lead to inaccurate results.

Future Directions

The use of 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride in scientific research and laboratory experiments is still a relatively new field. As such, there are still many potential future directions that could be explored. For example, further research could be conducted into the mechanism of action of 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride, as well as its biochemical and physiological effects. Additionally, further research could be conducted into the development of new applications for 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride, such as the synthesis of new pharmaceuticals or other organic compounds. Finally, further research could be conducted into the development of new methods for the synthesis, handling, and storage of 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride.

Synthesis Methods

2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride can be synthesized from a variety of starting materials, including 2-fluoro-N-methylcyclopentan-1-amine, hydrochloric acid, and sodium chloride. The synthesis process involves the reaction of the starting materials in an aqueous medium. The reaction is carried out at a temperature of approximately 70°C for a period of time, usually around one hour. The reaction product is then filtered, washed, and dried to obtain the desired product.

Scientific Research Applications

2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme-catalyzed reactions, and the study of molecular interactions. It has also been used as a reagent in the synthesis of a variety of other compounds, including active pharmaceutical ingredients (APIs) and other organic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride involves the reaction of 2,2-difluorocyclopentanone with methylamine followed by hydrochloric acid to form the desired product.", "Starting Materials": [ "2,2-difluorocyclopentanone", "Methylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,2-difluorocyclopentanone is reacted with excess methylamine in the presence of a base such as sodium hydroxide to form 2,2-difluoro-N-methylcyclopentan-1-imine.", "Step 2: The imine is then treated with hydrochloric acid to form 2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride as a white crystalline solid.", "Step 3: The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol." ] }

CAS RN

2305252-84-8

Product Name

2,2-difluoro-N-methylcyclopentan-1-amine hydrochloride

Molecular Formula

C6H12ClF2N

Molecular Weight

171.6

Purity

95

Origin of Product

United States

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